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molecular formula C4H3I2N3 B8745082 2,4-Diiodopyrimidin-5-amine

2,4-Diiodopyrimidin-5-amine

Cat. No. B8745082
M. Wt: 346.90 g/mol
InChI Key: NYOKUDOQNJBYKZ-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

A 4-necked roundbottom flask was charged with acetone (9.8 L), 2,4-dichloro-5-nitropyrimidine (670 g, 3.45 mol), and sodium iodide dihydrate (1929.6 g, 10.38 mol). Hydrogen iodide (67 ml, 40%) was then added dropwise. The resulting solution was allowed to react, with stirring, for three hours while the temperature was maintained at 20-30° C. Iron (978.6 g, 17.48 mol) was then added followed by the dropwise addition of water (300 ml). The resulting solution was allowed to react, with stirring, for an additional two hours while the temperature was maintained at reflux. The resulting slurry was filtered and the filtrate was concentrated under reduced pressure. The resulting aqueous solution was extracted four times with five liters of ethyl acetate. The combined organic layers were concentrated under reduced pressure. The resulting residue was purified via silica gel chromatography eluting with 1:1 ethyl acetate/petroleum ether to afford the title compound.
Quantity
9.8 L
Type
reactant
Reaction Step One
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
1929.6 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
Name
Quantity
978.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)=O.Cl[C:6]1[N:11]=[C:10](Cl)[C:9]([N+:13]([O-])=O)=[CH:8][N:7]=1.O.O.[I-:18].[Na+].[IH:20]>[Fe].O>[I:18][C:6]1[N:11]=[C:10]([I:20])[C:9]([NH2:13])=[CH:8][N:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
9.8 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
670 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
1929.6 g
Type
reactant
Smiles
O.O.[I-].[Na+]
Step Two
Name
Quantity
67 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
978.6 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring, for three hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for an additional two hours while the temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted four times with five liters of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=NC=C(C(=N1)I)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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